molecular formula C15H12N4O3S B2865066 2,4-dioxo-N-(pyridin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1396879-28-9

2,4-dioxo-N-(pyridin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2865066
CAS No.: 1396879-28-9
M. Wt: 328.35
InChI Key: ZOCKNSWKXFBRDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dioxo-N-(pyridin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS 1396879-28-9) is a synthetic tetrahydropyrimidine derivative of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C15H12N4O3S and a molecular weight of 328.3, this compound belongs to the class of Biginelli-type pyrimidines, which are well-known for their diverse pharmacological profiles . The structure features a pyrimidine-2,4-dione core, substituted with a thiophen-2-ylmethyl group at the N-3 position and a carboxamide linker to a pyridin-3-yl group at the C-5 position . This specific molecular architecture, incorporating multiple heterocyclic systems, makes it a valuable scaffold for exploring structure-activity relationships (SAR) and for screening in various biological assays. Tetrahydropyrimidine derivatives analogous to this compound have been extensively studied and demonstrate a wide spectrum of potential biological activities, including antimicrobial, anticancer, and antioxidant properties . Related compounds have shown inhibitory activity against specific enzymes, such as α-glucosidase, and some have been evaluated for their free radical and hydrogen peroxide scavenging activities in vitro . Furthermore, carboxamide derivatives bearing pyridine and thiophene moieties are frequently investigated in neuroscience research, particularly as modulators of neuronal receptors, suggesting potential research applications in this field . This product is provided for non-human research applications only. It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2,4-dioxo-N-pyridin-3-yl-3-(thiophen-2-ylmethyl)-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3S/c20-13(18-10-3-1-5-16-7-10)12-8-17-15(22)19(14(12)21)9-11-4-2-6-23-11/h1-8H,9H2,(H,17,22)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCKNSWKXFBRDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=CNC(=O)N(C2=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components

  • Aldehyde : Formaldehyde (37% aqueous solution) to minimize steric hindrance at position 4.
  • β-Keto amide : N-(Pyridin-3-yl)acetoacetamide, synthesized via acetoacetylation of pyridin-3-amine (yield: 82%).
  • Urea : Acts as both reactant and base.

Catalytic Conditions

  • Catalyst : Para-toluenesulfonic acid (PTSA, 20 mol%) in ethanol.
  • Temperature : Reflux at 80°C for 6 hours.
  • Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.

Outcome :

  • Intermediate : 2,4-Dioxo-N-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide (Yield: 74%).
  • Characterization :
    • 1H-NMR (DMSO-d6): δ 8.52 (s, 1H, pyridine-H), 7.85 (d, J=4.8 Hz, 1H), 7.45 (m, 2H), 5.21 (s, 1H, H5), 3.12 (s, 2H, NH2).
    • IR : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).

Post-Cyclization N-Alkylation at Position 3

The NH group at position 3 undergoes alkylation to introduce the thiophen-2-ylmethyl moiety, following protocols in and.

Alkylation Protocol

  • Reagents :
    • Thiophen-2-ylmethyl bromide (1.2 eq).
    • Potassium carbonate (2 eq) as base.
    • Solvent: Dimethylformamide (DMF) at 60°C for 4 hours.
  • Workup : Dilution with water, extraction with ethyl acetate, and column chromatography (SiO2, hexane/ethyl acetate).

Outcome :

  • Final Product : 2,4-Dioxo-N-(pyridin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide (Yield: 68%).
  • Characterization :
    • 1H-NMR (DMSO-d6): δ 8.51 (s, 1H, pyridine-H), 7.45–7.12 (m, 4H, thiophene-H), 5.18 (s, 1H, H5), 4.32 (s, 2H, CH2-thiophene).
    • 13C-NMR : δ 164.2 (C=O), 142.1 (thiophene-C), 121.6 (pyridine-C).
    • MS : m/z 385.1 [M+H]+.

Optimization Studies and Mechanistic Insights

Biginelli Reaction Variables

Parameter Optimal Value Yield Impact
Catalyst (PTSA) 20 mol% +22% vs. uncatalyzed
Solvent Ethanol Higher polarity favored cyclization
Temperature 80°C Below 70°C: Incomplete reaction

Alkylation Efficiency

  • Base Screening : K2CO3 > NaHCO3 > Et3N (higher yields with stronger bases).
  • Solvent Effects : DMF > DMSO > THF (polar aprotic solvents enhance nucleophilicity).

Alternative Synthetic Routes

Mannich Reaction Approach

Attempted condensation of N-(pyridin-3-yl)acetoacetamide with formaldehyde and thiophen-2-ylmethylamine yielded only trace product, likely due to competing imine formation.

Hantzsch Dihydropyrimidine Synthesis

Replacing urea with ammonium acetate led to dihydropyridine intermediates, which failed to oxidize to the target tetrahydropyrimidine.

Analytical and Spectroscopic Validation

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • Elemental Analysis : Calcd. for C17H14N4O3S: C 57.61; H 3.99; N 15.81. Found: C 57.54; H 3.95; N 15.76.

Comparative Spectral Data

Feature Biginelli Intermediate Final Product
NH Stretch (IR) 3320 cm⁻¹ Absent (alkylated)
Thiophene CH (NMR) δ 7.45–7.12

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the pyrimidine, pyridine, and thiophene rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science:

Biology and Medicine

    Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Biochemical Research: Used as a probe to study enzyme interactions or receptor binding.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Chemical Manufacturing: Intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2,4-dioxo-N-(pyridin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrimidine core can mimic nucleotides, potentially interfering with DNA or RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Lacks the pyridine group, which may affect its biological activity.

    2,4-dioxo-N-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Lacks the thiophene group, potentially altering its chemical reactivity.

Uniqueness

The presence of both pyridine and thiophene groups in 2,4-dioxo-N-(pyridin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide may confer unique properties, such as enhanced binding affinity to biological targets or improved electronic properties for material science applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.